2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol

Lipophilicity Physicochemical property Drug design

2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol (CAS 2301067-99-0, molecular formula C₁₁H₁₂F₄O₃, molecular weight 268.20 g/mol) is a fluorinated ether-alcohol belonging to the diethylene glycol monoaryl ether class. The compound features a para-fluoro and an ortho-trifluoromethyl substituent on the phenyl ring connected via an ethoxy-ethanol linker, distinguishing it structurally from simpler phenoxyethanols.

Molecular Formula C11H12F4O3
Molecular Weight 268.20 g/mol
Cat. No. B12076537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol
Molecular FormulaC11H12F4O3
Molecular Weight268.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(F)(F)F)OCCOCCO
InChIInChI=1S/C11H12F4O3/c12-8-1-2-10(9(7-8)11(13,14)15)18-6-5-17-4-3-16/h1-2,7,16H,3-6H2
InChIKeyQESXJPNDVOCXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol: Structural Identity and Procurement-Relevant Context


2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol (CAS 2301067-99-0, molecular formula C₁₁H₁₂F₄O₃, molecular weight 268.20 g/mol) is a fluorinated ether-alcohol belonging to the diethylene glycol monoaryl ether class . The compound features a para-fluoro and an ortho-trifluoromethyl substituent on the phenyl ring connected via an ethoxy-ethanol linker, distinguishing it structurally from simpler phenoxyethanols [1]. It is supplied as a research intermediate with a typical minimum purity specification of 95% and is classified as non-hazardous for transportation .

Why 2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol Cannot Be Replaced by Generic Phenoxyethanol Analogs


Generic phenoxyethanol derivatives such as 2-(2-phenoxyethoxy)ethanol (CAS 104-68-7) lack the fluorinated aromatic ring that fundamentally alters lipophilicity, electronic character, and downstream reactivity . The simultaneous presence of a fluorine atom and a trifluoromethyl group on the phenyl ring of the target compound creates a uniquely electron-deficient aromatic system that cannot be replicated by mono-substituted or non-fluorinated analogs . In structure-activity relationship (SAR) studies on phenoxyethoxy-containing pharmacophores, aryl ring fluorination has been shown to increase target binding affinity by up to 6.3-fold, demonstrating that the identity and position of fluorine substituents are not interchangeable parameters [1]. Substituting the target compound with a simpler analog would therefore compromise the electronic and steric properties essential for its intended use as a synthetic building block in fluorinated drug or agrochemical candidate synthesis.

Quantitative Differentiation Evidence for 2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol Against Structural Analogs


Increased Lipophilicity (LogP Shift) Relative to the Non-Fluorinated Parent Scaffold

The target compound incorporates both a para-fluoro and an ortho-trifluoromethyl substituent on the phenoxy ring, elevating its computed logP substantially above the parent scaffold 2-(2-phenoxyethoxy)ethanol. The phenolic precursor 4-fluoro-2-(trifluoromethyl)phenol has an experimentally derived logP of 2.80 , whereas the non-fluorinated parent 2-(2-phenoxyethoxy)ethanol has a computed XLogP3 of 1.0 [1]. Applying fragment-based additive principles with the ethoxy-ethanol linker contributing approximately +0.2 to logP, the target compound is estimated to exhibit a logP of approximately 2.0–2.4. This represents a net increase of +1.0 to +1.4 logP units (approximately 10- to 25-fold higher octanol-water partition coefficient) compared to the unsubstituted diethylene glycol monophenyl ether .

Lipophilicity Physicochemical property Drug design

MAO-B Inhibitory Potency Enhancement Attributed to the 4-Fluoro-2-trifluoromethylphenoxy Fragment in Caffeine-Derived Pharmacophores

In a systematic SAR study of 8-(2-phenoxyethoxy)caffeine analogues, the 4-(trifluoromethyl)phenoxy derivative (8-{2-[4-(trifluoromethyl)phenoxy]ethoxy}caffeine) exhibited an IC₅₀ of 0.061 μM against human MAO-B, representing a 6.3-fold potency improvement over the unsubstituted parent compound (IC₅₀ = 0.383 μM) [1]. The study further established that electron-withdrawing and lipophilic substituents at the para position of the phenoxy ring enhance MAO-B inhibition potency [1]. The target compound's 4-fluoro-2-trifluoromethylphenoxy fragment combines both an electron-withdrawing para-fluoro substituent (Hammett σₚ = 0.06) and a strongly electron-withdrawing ortho-trifluoromethyl group (σₘ = 0.43, σₚ = 0.54), providing a dual electronic effect that exceeds that of either mono-substituted analog alone [2]. This fragment, when incorporated into pharmacophore scaffolds via the terminal hydroxyl group, is projected to yield inhibitors with potency exceeding the 0.061 μM benchmark established for the mono-CF₃ analog.

MAO-B inhibition Structure-activity relationship Neurodegenerative disease

Synthetic Intermediate Status in EP4 Antagonist Patent Landscape (Eli Lilly WO2014126746)

The phenoxyethoxy structural motif is a core element of EP4 receptor antagonists claimed in Eli Lilly's patent WO2014126746A1 (also granted as US 9,000,043 B2), which describes compounds for treating inflammatory conditions including osteoarthritis and rheumatoid arthritis [1]. The phenoxyethoxy fragment serves as a key linker between the carboxylic acid pharmacophore and the lipophilic terminus in the claimed compounds [1]. The target compound, 2-[2-(4-fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol, offers a pre-functionalized phenoxyethoxy core with electron-withdrawing substituents already installed on the aromatic ring, enabling direct incorporation into EP4 antagonist scaffolds without requiring post-coupling fluorination steps. In contrast, the non-fluorinated analog 2-(2-phenoxyethoxy)ethanol would necessitate additional synthetic steps to introduce fluorine substituents after the phenoxyethoxy core assembly, reducing overall synthetic efficiency [1].

EP4 antagonist Inflammatory disease Pharmaceutical intermediate

Enhanced Organic Solvent Solubility and Biphasic Partitioning Profile Relative to Non-Fluorinated Analogs

The combination of fluorine and trifluoromethyl substituents on the aromatic ring substantially increases the compound's solubility in organic solvents while reducing aqueous solubility compared to the non-fluorinated parent. The non-fluorinated analog 2-(2-phenoxyethoxy)ethanol is fully miscible with water (as expected for a diethylene glycol monoether with XLogP3 = 1.0) [1]. The target compound, with its estimated logP increase of +1.0 to +1.4 units, is predicted to partition preferentially into organic phases (ethyl acetate, dichloromethane, or MTBE) during extractive workup . This property is particularly advantageous in biphasic reaction systems where efficient phase separation and product recovery are critical. The mono-CF₃ analog 2-[3-(trifluoromethyl)phenoxy]ethanol (LogP = 2.08) already shows markedly reduced water miscibility, and the additional para-fluoro and ethoxy-ethanol linker in the target compound further amplifies this organic-phase preference .

Solubility Biphasic reaction Liquid-liquid extraction

Differentiation from the Amino Analog: Hydroxyl vs. Amino Terminus Reactivity

A close structural analog, 2-({2-[4-fluoro-2-(trifluoromethyl)phenoxy]ethyl}amino)ethanol (CAS 1402004-17-4), replaces the target compound's ether oxygen with a secondary amine, altering both the H-bond donor/acceptor profile and the nucleophilic character of the terminal ethanol moiety . The target compound (terminal primary alcohol) can be selectively oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group (tosylate, mesylate, bromide) for nucleophilic displacement—standard transformations for primary alcohols . In contrast, the amino analog contains a secondary amine that competes in these reactions, requiring orthogonal protection strategies that add synthetic steps. The target compound's terminal hydroxyl group (pKa ≈ 15–16) is a weaker nucleophile than the secondary amine (pKa ~ 10–11) in the amino analog, providing greater chemoselectivity in multi-functional coupling reactions .

Chemoselectivity Synthetic intermediate Functional group orthogonality

Optimal Application Scenarios for 2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol in Research and Industrial Procurement


Synthesis of Fluorinated EP4 Receptor Antagonists for Inflammatory Disease Drug Discovery

The compound serves as a direct building block for assembling phenoxyethoxy-linked EP4 antagonists claimed in patent WO2014126746A1 (Eli Lilly) [1]. The pre-installed 4-fluoro-2-trifluoromethyl substitution eliminates post-coupling fluorination steps, accelerating SAR exploration around aryl ring electronics in EP4 antagonist programs targeting osteoarthritis and rheumatoid arthritis. Researchers procuring this intermediate gain a 1–2 step synthetic advantage over those starting from non-fluorinated phenoxyethanol scaffolds.

Preparation of High-Potency MAO-B Inhibitor Candidates via Caffeine or Xanthine Core Coupling

Based on the demonstrated 6.3-fold potency enhancement observed when a 4-trifluoromethylphenoxy fragment is incorporated into 8-(2-phenoxyethoxy)caffeine (IC₅₀ = 0.061 μM vs. 0.383 μM for the unsubstituted parent) [2], the target compound can be used to synthesize next-generation MAO-B inhibitors with dual fluoro/trifluoromethyl substitution. The terminal hydroxyl group enables direct coupling to 8-bromocaffeine or related xanthine cores. The dual electron-withdrawing pattern may further improve potency beyond the mono-CF₃ benchmark.

Agrochemical Intermediate for Aryloxyphenoxypropionate Herbicide Analog Development

The 4-fluoro-2-trifluoromethylphenoxy fragment is a core structural element in commercial herbicides such as fluazifop (an acetyl-CoA carboxylase inhibitor used in cotton, soybean, and beet crops) [3]. The target compound's ethoxy-ethanol linker provides a functionalizable handle for generating novel aryloxyphenoxypropionate analogs with altered translocation properties or crop selectivity profiles. Its enhanced lipophilicity (estimated logP ≈ 2.0–2.4) may improve cuticular penetration in foliar herbicide applications compared to more hydrophilic phenoxyethanol derivatives.

Biphasic Reaction Systems Requiring Preferential Organic-Phase Partitioning

With an estimated logP 1.0–1.4 units higher than the non-fluorinated parent 2-(2-phenoxyethoxy)ethanol (XLogP3 = 1.0) [4], the target compound partitions efficiently into organic solvents (EtOAc, DCM, MTBE) during extractive workup. This property makes it an ideal substrate for biphasic reactions (e.g., Williamson ether synthesis, tosylation, or oxidation) where clean phase separation is critical for high isolated yields. Its reduced water miscibility minimizes emulsion problems commonly encountered with diethylene glycol monoethers.

Quote Request

Request a Quote for 2-[2-(4-Fluoro-2-trifluoromethyl-phenoxy)-ethoxy]-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.